molecular formula C18H21N7O B2916282 6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175979-53-8

6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2916282
CAS RN: 2175979-53-8
M. Wt: 351.414
InChI Key: WFOYEVOFGBYMKE-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available literature .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 248–250 °C . It has characteristic IR absorption peaks at 3387 cm−1 (NH), 3098 cm−1 (CH aromatic), and 2961 cm−1 (CH aliphatic) .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research efforts have focused on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study highlighted the production of pyran, pyridine, and pyridazine derivatives from precursor compounds, which exhibited significant antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). This research underscores the utility of heterocyclic compounds in addressing antibiotic resistance, a growing concern in healthcare.

Anticancer and Anti-Inflammatory Agents

The quest for new anticancer and anti-inflammatory agents has led to the examination of pyrazolo[3,4-d]pyrimidines derivatives. Rahmouni et al. (2016) synthesized a novel series of these derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed potential leads for further development as therapeutic agents (Rahmouni et al., 2016). This line of research is crucial for discovering new drugs with improved efficacy and safety profiles for cancer treatment.

Insecticidal and Antibacterial Potential

The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics have also been investigated for their insecticidal and antibacterial potential. Deohate and Palaspagar (2020) reported the preparation of compounds with significant activity against Pseudococcidae insects and various microorganisms. This work presents an innovative approach to addressing agricultural pests and pathogenic bacteria, contributing to the fields of crop protection and public health (Deohate & Palaspagar, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-5-15(22-25)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOYEVOFGBYMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

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